molecular formula C12H8N2O4 B1601382 6-(3-Nitrophenyl)picolinic acid CAS No. 80021-34-7

6-(3-Nitrophenyl)picolinic acid

Cat. No. B1601382
CAS RN: 80021-34-7
M. Wt: 244.2 g/mol
InChI Key: RZDPUNHNZGWZNV-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)picolinic acid is a chemical compound with the CAS Number: 80021-34-7 . Its molecular weight is 244.21 and its IUPAC name is 6-(3-nitrophenyl)-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The InChI code for 6-(3-Nitrophenyl)picolinic acid is 1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16) .


Physical And Chemical Properties Analysis

The storage temperature for 6-(3-Nitrophenyl)picolinic acid is 28 C . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results .

Scientific Research Applications

Single-Molecule Magnetic Behavior

6-(3-Nitrophenyl)picolinic acid derivatives have been investigated for their potential in creating single-molecule magnets (SMMs). A study by Coronado et al. (2011) demonstrated that a terbium(III) complex of a picolinate-based nitronyl nitroxide free radical exhibits single-molecule magnetic behavior with an activation energy barrier, showcasing its potential in quantum computing and information storage Coronado et al., 2011.

Metallomicellar Catalysis

Yan et al. (2002) explored the catalytic cleavage of p-nitrophenyl picolinate by a Cu(II) complex in micellar solutions, highlighting the influence of surfactants on reaction rates. This work provides insights into the design of catalytic systems for organic synthesis Yan et al., 2002.

Antioxidation and Vasorelaxation Properties

Research on thionicotinic acid derivatives, which share a structural similarity with 6-(3-Nitrophenyl)picolinic acid, reported their effects on vasorelaxation and antioxidative activity. Prachayasittikul et al. (2010) found that these compounds exhibit vasorelaxant and antioxidant properties, suggesting potential therapeutic applications Prachayasittikul et al., 2010.

Coordination Polymers and Photocatalytic Activity

Wang et al. (2020) studied coordination polymers based on nitrogen-heterocyclic tricarboxylate ligands, including derivatives of picolinic acid, for their magnetic properties. Such materials are of interest for their potential applications in magnetic and electronic devices Wang et al., 2020.

Sensitizers for Europium and Terbium

Andres and Chauvin (2011) synthesized derivatives of 6-phosphoryl picolinic acid to act as sensitizers for europium and terbium, showcasing their potential in developing materials for optical and electronic applications Andres & Chauvin, 2011.

Organic Light-Emitting Diodes (OLEDs)

Seo et al. (2010) reported on deep-blue phosphorescent iridium complexes with picolinic acid N-oxide as the ancillary ligand for use in organic light-emitting diodes. This research contributes to the development of high-efficiency, deep-blue light-emitting materials for display and lighting technologies Seo et al., 2010.

Safety And Hazards

The safety data sheet for 6-(3-Nitrophenyl)picolinic acid advises against dust formation and breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

6-(3-nitrophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-12(16)11-6-2-5-10(13-11)8-3-1-4-9(7-8)14(17)18/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDPUNHNZGWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40510471
Record name 6-(3-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Nitrophenyl)picolinic acid

CAS RN

80021-34-7
Record name 6-(3-Nitrophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40510471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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